1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane is a complex organic compound that features a cyclopropane ring, a sulfonyl group, a fluoropyrimidine moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursorsThe final step often involves the addition of the cyclopropanesulfonyl group under specific conditions to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the fluoropyrimidine moiety can produce a variety of substituted pyrimidines .
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)ethylamine: This compound shares the fluoropyrimidine moiety but lacks the diazepane ring and the cyclopropanesulfonyl group.
1-(5-Fluoropyrimidin-2-yl)cyclopropan-1-amine: Similar to the target compound but with a different structural arrangement and functional groups.
Uniqueness
1-(Cyclopropanesulfonyl)-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane is unique due to its combination of a cyclopropane ring, a sulfonyl group, a fluoropyrimidine moiety, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C12H17FN4O2S |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-(5-fluoropyrimidin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C12H17FN4O2S/c13-10-8-14-12(15-9-10)16-4-1-5-17(7-6-16)20(18,19)11-2-3-11/h8-9,11H,1-7H2 |
InChI Key |
AXDZASFQECUNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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